methyl 4-({[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]carbamoyl}formamido)benzoate
Description
Methyl 4-({[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]carbamoyl}formamido)benzoate is a synthetic organic compound featuring a benzoate ester core functionalized with a carbamoyl formamido group and a substituted 2-hydroxypropyl chain. While direct synthetic or analytical data for this compound are absent in the provided evidence, its structural motifs align with benzoate derivatives studied for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[[2-[[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-21(27,12-14-4-10-17(28-2)11-5-14)13-22-18(24)19(25)23-16-8-6-15(7-9-16)20(26)29-3/h4-11,27H,12-13H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKNVGVAALGZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]carbamoyl}formamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including biological activities, synthetic methods, and case studies related to this compound.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . It features a benzoate moiety linked to a carbamoyl group, which is further substituted with a hydroxy and methoxy phenyl group. The structural complexity suggests potential interactions with various biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of related compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives of benzimidazole carboxamides bearing methoxy and hydroxy groups have shown significant antiproliferative activity against cancer cell lines such as MCF-7, with IC50 values ranging from 1.2 to 5.3 μM . This suggests a potential for this compound in cancer therapy.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT 116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
| This compound | TBD | TBD |
Antioxidant Activity
Compounds with similar structures have also demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in cells. The presence of hydroxyl groups is often associated with increased radical scavenging activity . The antioxidant capacity can be evaluated using various spectroscopic methods, which would be beneficial for assessing the efficacy of this compound.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. These interactions could lead to modulation of signaling pathways involved in cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds structurally related to this compound. For example, a study on N-substituted benzimidazole carboxamides revealed that modifications at the phenolic ring significantly influenced their biological activity, particularly against cancer cell lines .
Case Study: Antiproliferative Screening
A comprehensive screening of various derivatives showed that compounds with multiple hydroxyl and methoxy substitutions exhibited enhanced antiproliferative activities compared to their counterparts with fewer substituents. This finding underscores the importance of structural modifications in optimizing biological activity.
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Benzoate Derivatives
Key Observations :
- Molecular Weight: The target compound (estimated 416 g/mol) is lighter than C6 (570 g/mol) due to the absence of the quinoline-piperazine system.
- Melting Points: C6’s higher melting point (180–182°C) reflects crystalline packing from planar quinoline and piperazine groups, whereas A6’s lower melting point (98–100°C) correlates with its flexible hexyloxy chain.
- Spectral Data: The target’s anticipated ¹H NMR signals would include resonances for the hydroxyl (δ ~5.0–5.5, broad) and methoxy (δ ~3.8–3.9) groups, contrasting with C6’s quinoline protons (δ 8.45) and A6’s imine proton (δ 8.30).
Functional Implications
- Halogenated analogs (e.g., C2–C4) exhibit lower solubility due to electronegative substituents .
- Hydrogen Bonding: The target’s hydroxyl and carbamoyl groups enable stronger hydrogen bonding than C6’s quinoline or A6’s imine, possibly enhancing binding affinity in biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
